molecular formula C26H21ClN4O2S B2917715 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 959555-14-7

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2917715
CAS No.: 959555-14-7
M. Wt: 488.99
InChI Key: IIAHHKXNTNMNEF-UHFFFAOYSA-N
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Description

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinazoline core, a benzyl group, a sulfanyl linkage, and a substituted acetamide moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazoquinazoline core, introduction of the benzyl group, and subsequent functionalization to introduce the sulfanyl and acetamide groups. Common synthetic routes involve the use of reagents such as benzyl bromide, thiourea, and acetic anhydride under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and proteases, making it valuable in biochemical studies.

    Medicine: Due to its biological activity, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazoquinazoline core can bind to the active site of enzymes, inhibiting their activity. The benzyl and acetamide groups contribute to the binding affinity and specificity. The sulfanyl linkage may play a role in modulating the compound’s reactivity and stability. Pathways involved include inhibition of kinase activity, leading to disruption of cell signaling and proliferation.

Comparison with Similar Compounds

Similar compounds include other imidazoquinazolines and benzyl-substituted heterocycles. Compared to these, 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group. This uniqueness contributes to its distinct biological activity and potential therapeutic applications. Similar compounds include:

  • Imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-c]quinazolines
  • Benzyl-substituted imidazoles

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-16-11-12-18(27)14-21(16)28-23(32)15-34-26-30-20-10-6-5-9-19(20)24-29-22(25(33)31(24)26)13-17-7-3-2-4-8-17/h2-12,14,22H,13,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAHHKXNTNMNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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